1,4-Bis(trimethoxysilylmethyl)benzene
Overview
Description
1,4-Bis(trimethoxysilylmethyl)benzene is a useful research compound. Its molecular formula is C14H26O6Si2 and its molecular weight is 346.52 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,4-Bis(trimethoxysilylmethyl)benzene, also known as BTEB, is primarily targeted towards silicon-based nucleophiles . It plays a significant role in the field of organic synthesis .
Mode of Action
BTEB exhibits its action through its reactivity in palladium-catalyzed cross-coupling reactions . It acts as a precursor in the synthesis of various periodic mesoporous organosilicas (PMOs), which are widely used in the field of material science .
Biochemical Pathways
It’s known that bteb is used as a precursor in the synthesis of pmos . PMOs have been used in various applications, including drug delivery, catalysis, and adsorption, due to their unique properties such as high surface area, large pore volume, and tunable pore size .
Result of Action
The result of BTEB’s action is the formation of PMOs, which have a wide range of applications in material science . These PMOs can be used in drug delivery systems, catalysis, and adsorption due to their unique properties .
Action Environment
The action, efficacy, and stability of BTEB can be influenced by various environmental factors. Furthermore, BTEB is a low toxicity compound but still an irritant, so it should be handled with appropriate protective measures .
Properties
IUPAC Name |
trimethoxy-[[4-(trimethoxysilylmethyl)phenyl]methyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6Si2/c1-15-21(16-2,17-3)11-13-7-9-14(10-8-13)12-22(18-4,19-5)20-6/h7-10H,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJIVDFRBQRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC1=CC=C(C=C1)C[Si](OC)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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